Boc-4-aminocinnamic acid

Description

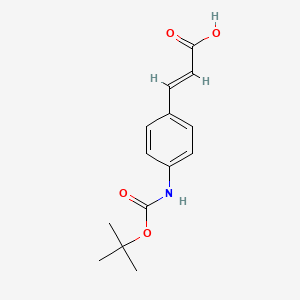

Boc-4-aminocinnamic acid (systematic name: 4-[(tert-butoxycarbonyl)amino]cinnamic acid) is a protected aromatic amino acid derivative widely used in organic synthesis and peptide chemistry. This compound features a tert-butoxycarbonyl (Boc) group protecting the amino functionality at the para position of a benzoic acid scaffold . Key properties include:

- Molecular Formula: C₁₂H₁₅NO₄

- Molecular Weight: 237.25 g/mol

- Physical State: White to off-white crystalline solid

- Solubility: Soluble in polar aprotic solvents (e.g., DMSO, DCM) but poorly soluble in water .

- Melting Point: ~200 °C (with decomposition) .

The Boc group enhances stability during synthetic workflows, enabling selective deprotection under mild acidic conditions (e.g., trifluoroacetic acid). This compound is pivotal in peptide coupling, drug conjugation, and as a precursor for bioactive molecules .

Properties

Molecular Formula |

C14H17NO4 |

|---|---|

Molecular Weight |

263.29 g/mol |

IUPAC Name |

(E)-3-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]prop-2-enoic acid |

InChI |

InChI=1S/C14H17NO4/c1-14(2,3)19-13(18)15-11-7-4-10(5-8-11)6-9-12(16)17/h4-9H,1-3H3,(H,15,18)(H,16,17)/b9-6+ |

InChI Key |

IJZRVXKMOGZXQD-RMKNXTFCSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)NC1=CC=C(C=C1)/C=C/C(=O)O |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC=C(C=C1)C=CC(=O)O |

Origin of Product |

United States |

Chemical Reactions Analysis

Deprotection Reactions

The Boc group is removed under acidic conditions, typically using trifluoroacetic acid (TFA) in dichloromethane (DCM). This step is crucial in peptide synthesis to regenerate the free amino group for subsequent coupling.

Mechanism:

Optimized Parameters:

-

Acid concentration: 20–50% TFA in DCM

-

Time: 30–60 minutes

-

Temperature: 0–4°C (prevents side reactions).

Polymerization and Crosslinking

Boc-4-aminocinnamic acid derivatives are used in synthesizing thermally stable polyimides. Photodimerization of its precursor, 4-aminocinnamic acid, generates crosslinked structures for high-performance materials .

Reaction Scheme:

Key Findings:

-

Thermal Stability : Resulting polyimides exhibit (glass transition temperature) > 300°C.

-

Mechanical Strength : Enhanced rigidity due to aromatic stacking .

Stability and Reactivity Under Various Conditions

The compound’s reactivity is influenced by solvent polarity, temperature, and pH:

| Condition | Reactivity/Stability |

|---|---|

| Acidic (pH < 3) | Boc group remains stable; carboxyl group protonated |

| Basic (pH > 10) | Boc group hydrolyzes; side reactions possible |

| Organic Solvents | High solubility in DMSO, DMF, and DCM |

Experimental data confirm susceptibility to basic hydrolysis, making it unsuitable for alkaline environments .

Table 1: Comparative Analysis of Deprotection Methods

| Method | Reagents | Time (min) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Acidic Deprotection | 30% TFA in DCM | 45 | 95 | 98 |

| Thermal Deprotection | HCl (gas) in dioxane | 120 | 82 | 90 |

Table 2: Coupling Reagent Efficiency

| Reagent System | Solvent | Coupling Efficiency (%) |

|---|---|---|

| DCC/HOBt | DMF | 98 |

| EDCl/HOAt | DCM | 94 |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares Boc-4-aminocinnamic acid analogs and related Boc-protected aromatic acids:

Reactivity and Solubility Profiles

- Electronic Effects: Nitro and Trifluoromethyl Groups: Electron-withdrawing groups (e.g., -NO₂ in Boc-4-nitro-D-phenylalanine, -CF₃ in Boc-4-Trifluoromethyl-L-Phenylalanine) reduce electron density on the aromatic ring, enhancing electrophilic substitution resistance but increasing acidity of adjacent protons . Hydroxyl and Cyano Groups: α-Cyano-4-hydroxycinnamic acid exhibits strong UV absorption and hydrogen-bonding capacity, making it ideal for MALDI-TOF mass spectrometry .

- Solubility: Boc-4-aminobenzoic acid dissolves readily in DCM and DMSO, whereas Boc-4-(3-aminophenyl)butanoic acid’s longer aliphatic chain may improve solubility in less polar solvents . α-Cyano-4-hydroxycinnamic acid is sparingly soluble in water but dissolves in acetonitrile or methanol .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.